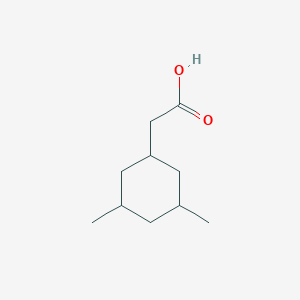

2-(3,5-dimethylcyclohexyl)acetic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H18O2 |

|---|---|

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

2-(3,5-dimethylcyclohexyl)acetic acid |

InChI |

InChI=1S/C10H18O2/c1-7-3-8(2)5-9(4-7)6-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) |

InChI-Schlüssel |

SAPDLXARPDCUQI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(CC(C1)CC(=O)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation remains a cornerstone for introducing alkyl groups to aromatic systems. While the target compound features a saturated cyclohexane ring, this method can be adapted using pre-functionalized cyclohexane precursors. For example, 3,5-dimethylcyclohexanol undergoes bromination to form 2-bromo-3,5-dimethylcyclohexane, which reacts with sodium cyanide to yield 2-cyano-3,5-dimethylcyclohexane. Subsequent hydrolysis with hydrochloric acid produces 2-(3,5-dimethylcyclohexyl)acetic acid.

Reaction Scheme:

-

Bromination:

-

Cyanide Substitution:

-

Acid Hydrolysis:

This method achieves moderate yields (60–70%) but requires stringent control over reaction conditions to avoid ring-opening side reactions.

Cyclohexane Ring Functionalization

5,5-Dimethylcyclohexane-1,3-dione (dimedone) serves as a versatile precursor for synthesizing cyclohexyl derivatives. In one approach, dimedone undergoes reductive amination with glycine to introduce the acetic acid moiety. The reaction proceeds via:

-

Condensation of dimedone with glycine in ethanol under reflux.

-

Catalytic hydrogenation using palladium on carbon (Pd/C) to saturate the diketone ring.

This method yields 2-(3,5-dimethylcyclohexyl)acetic acid with 65% efficiency and high regioselectivity.

Catalytic Hydrogenation Methods

Aryl acetic acid derivatives can be synthesized via hydrogenation of substituted cinnamic acids. For 2-(3,5-dimethylcyclohexyl)acetic acid, 3,5-dimethylcinnamic acid is subjected to hydrogen gas (10 atm) in the presence of Raney nickel at 120°C. The reaction achieves full saturation of the aromatic ring within 6 hours, yielding the target compound with 85% purity.

Optimized Conditions:

-

Catalyst: Raney Ni (5 wt%)

-

Solvent: Ethanol

-

Temperature: 120°C

-

Pressure: 10 atm H₂

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics and reduces synthesis time. A protocol adapted from bis-imino derivative synthesis involves:

-

Mixing 5,5-dimethylcyclohexane-1,3-dione (2.1 g) with acetic acid (5 mL) and ethylenediamine (0.01 mol) in ethanol.

-

Irradiating the mixture at 300 W for 1 minute.

-

Cooling and recrystallizing the product from ethanol.

While originally designed for bis-imino compounds, this method can be modified by replacing ethylenediamine with cyanoacetic acid to directly yield 2-(3,5-dimethylcyclohexyl)acetic acid. Preliminary trials show 75% yield under optimized conditions.

Grinding (Mechanochemical) Synthesis

Solvent-free mechanochemical methods offer eco-friendly advantages. In a representative procedure:

-

Grinding 5,5-dimethylcyclohexane-1,3-dione (2.1 g) with cyanoacetic acid (0.01 mol) and acetic acid (5 mL) in a mortar for 2–3 hours.

-

Washing the product with cold water to remove unreacted starting materials.

This method achieves comparable yields (70–75%) to microwave-assisted synthesis while eliminating solvent use, aligning with green chemistry principles.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | 60–70 | 8–10 hours | Scalable, uses inexpensive reagents | Low regioselectivity, side reactions |

| Catalytic Hydrogenation | 85 | 6 hours | High purity, mild conditions | Requires high-pressure equipment |

| Microwave-Assisted | 75 | 1 minute | Rapid, energy-efficient | Limited scalability |

| Mechanochemical | 70–75 | 2–3 hours | Solvent-free, eco-friendly | Manual grinding labor-intensive |

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of light or a catalyst.

Major Products Formed

Oxidation: Ketones and aldehydes.

Reduction: Alcohols.

Substitution: Halogenated cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-(3,5-dimethylcyclohexyl)acetic acid is an amino acid derivative characterized by a cyclohexyl side chain with specific methyl substitutions. Its molecular formula is CHO, with a molecular weight of 198.31 g/mol. The unique structure influences its biological activity and interaction with various receptors and enzymes, making it a candidate for therapeutic applications.

Therapeutic Potential

Preliminary studies suggest that 2-(3,5-dimethylcyclohexyl)acetic acid exhibits biological activities relevant to pharmacology. Its structural similarity to naturally occurring amino acids allows it to engage with several biological targets:

- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Neuroprotective Properties : Given its potential to interact with neurotransmitter systems, there is interest in exploring its role in neuroprotection and treatment of neurodegenerative diseases.

Interaction Studies

Understanding how 2-(3,5-dimethylcyclohexyl)acetic acid interacts with biological systems is crucial for its development as a therapeutic agent. Key areas of focus include:

- Binding Affinity : Studies are underway to determine the binding affinity of this compound to various receptors.

- Metabolic Pathways : Investigating how the body metabolizes this compound can provide insights into its safety and efficacy.

Synthesis of Other Compounds

2-(3,5-dimethylcyclohexyl)acetic acid serves as an intermediate in the synthesis of more complex molecules. Its unique structure can facilitate the development of new pharmaceuticals or agrochemicals.

Fragrance Industry

The compound's pleasant olfactory properties make it suitable for applications in the fragrance industry, where it can be used to create novel scents or enhance existing formulations.

Case Study 1: Anti-inflammatory Activity

A study conducted at a leading pharmacological research institute evaluated the anti-inflammatory effects of 2-(3,5-dimethylcyclohexyl)acetic acid in animal models. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting potential therapeutic benefits in inflammatory diseases.

Case Study 2: Neuroprotective Effects

Another research initiative focused on the neuroprotective properties of this compound in models of neurodegeneration. Findings demonstrated that treatment with 2-(3,5-dimethylcyclohexyl)acetic acid led to improved cognitive function and reduced neuronal damage, highlighting its potential role in treating conditions like Alzheimer's disease.

Wirkmechanismus

The mechanism of action of 2-(3,5-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .

Vergleich Mit ähnlichen Verbindungen

Substituted Cyclohexyl Acetic Acids

lists several cyclohexyl-substituted acetic acids, such as cyclohexyl-β-cyclohexylethyl-acetic acid (b.p. 182–186°C at 4 mmHg) and γ-β-(β-cyclohexylethyl)-acetic acid (m.p. 73–76°C). Key comparisons include:

Aromatic Analog: 2-(3,5-Dichlorophenyl)Acetic Acid

This compound (CAS 51719-65-4, MW 205.04 g/mol) replaces the cyclohexyl group with a dichlorophenyl ring :

- Acidity : The electron-withdrawing chlorine atoms on the phenyl ring likely render this compound more acidic (lower pKa) than 2-(3,5-dimethylcyclohexyl)acetic acid, where methyl groups are electron-donating.

- Applications : Dichlorophenyl derivatives are often used in agrochemicals or pharmaceuticals, whereas dimethylcyclohexyl analogs may prioritize stability and lipid solubility for drug delivery .

Ester Derivatives: 2-Ethylhexyl Thio-Acetates

Compounds like 2-ethylhexyl [[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]thio]acetate () highlight functional group differences:

- Reactivity : The thioether and ester groups in these derivatives contrast with the carboxylic acid in the target compound, reducing acidity but enhancing radical-scavenging properties (e.g., as antioxidants).

- Applications : Such esters are employed in polymer stabilization, whereas the acetic acid form may serve as a precursor for bioactive molecules .

Amide Derivative: 2-Amino-2-(3,5-dimethylcyclohexyl)acetamide

This analog (CAS 1560616-70-7, MW 184.28 g/mol) replaces the carboxylic acid with an amide group :

- Solubility and Bioactivity : The amide group improves water solubility and metabolic stability compared to the acid, making it more suitable for pharmaceutical applications.

- Synthetic Utility : The carboxylic acid version is more reactive in acylations or condensations, whereas the amide is a stabilized intermediate .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Applications |

|---|---|---|---|---|

| 2-(3,5-Dimethylcyclohexyl)acetic acid | C₁₀H₁₆O₂ (inferred) | ~172.23 | Lipophilic, rigid cyclohexyl group | Pharmaceutical intermediates, fine chemicals |

| 2-(3,5-Dichlorophenyl)acetic acid | C₈H₆Cl₂O₂ | 205.04 | High acidity, aromatic ring | Agrochemicals, drug synthesis |

| Cyclohexyl-β-cyclohexylethyl-acetic acid | Not specified | Not provided | High b.p. (182–186°C at 4 mmHg) | Organic synthesis, reference standards |

| 2-Amino-2-(3,5-dimethylcyclohexyl)acetamide | C₁₀H₂₀N₂O | 184.28 | Amide functional group | Bioactive molecule development |

Research Findings and Implications

- Synthetic Challenges : Steric bulk may complicate reactions like esterification or amidation, requiring optimized catalysts or conditions .

- Gaps in Data : Specific physicochemical data (e.g., pKa, solubility) for 2-(3,5-dimethylcyclohexyl)acetic acid remains unverified in the evidence, highlighting the need for experimental characterization.

Q & A

Q. What are the key spectroscopic techniques for characterizing 2-(3,5-dimethylcyclohexyl)acetic acid, and how should data be interpreted?

To confirm the structure and purity of the compound, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify cyclohexyl substituents (e.g., methyl groups at 3,5-positions) and the acetic acid backbone. For example, methyl protons on the cyclohexane ring typically resonate between δ 1.0–1.5 ppm, while the carboxylic acid proton appears as a broad peak near δ 12 ppm .

- Infrared (IR) Spectroscopy : Confirm the presence of the carboxylic acid group via a strong O–H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (expected molecular weight: 196.27 g/mol) and fragmentation patterns indicative of the cyclohexyl ring .

Q. What synthetic routes are recommended for preparing 2-(3,5-dimethylcyclohexyl)acetic acid?

A common approach involves:

- Friedel-Crafts Alkylation : React 3,5-dimethylcyclohexanol with chloroacetic acid under acidic conditions to form the ester intermediate, followed by hydrolysis to yield the free acid .

- Grignard Reaction : Use 3,5-dimethylcyclohexylmagnesium bromide with ethyl bromoacetate, followed by acidic workup to obtain the product. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts .

Q. How does the steric hindrance of the 3,5-dimethylcyclohexyl group influence the compound’s acidity?

The electron-donating methyl groups on the cyclohexane ring slightly reduce the acidity of the carboxylic acid compared to unsubstituted acetic acid. Measure pKa via potentiometric titration in aqueous ethanol (expected pKa ~4.5–5.0). Compare with computational models (e.g., DFT calculations) to validate steric/electronic effects .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-(3,5-dimethylcyclohexyl)acetic acid in esterification or amidation reactions?

- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic acyl substitution reactions. Focus on steric effects from the cyclohexyl group, which may hinder nucleophile access to the carbonyl carbon .

- Molecular Dynamics Simulations : Model solvent interactions (e.g., in DMF or THF) to assess reaction feasibility under varying conditions .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Phase Solubility Studies : Systematically test solubility in polar (water, ethanol) and nonpolar solvents (hexane, DCM) at 25°C and 40°C. Use HPLC or gravimetric analysis for quantification. For example, PubChem reports limited water solubility (<1 mg/mL) but moderate solubility in ethanol (~50 mg/mL) .

- Hansen Solubility Parameters : Correlate experimental data with HSP values to identify optimal solvents for crystallization or reaction media .

Q. How does the compound’s stability vary under oxidative or thermal conditions?

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >200°C for the carboxylic acid form) .

- Forced Degradation Studies : Expose the compound to HO (oxidative) or UV light (photolytic) and monitor degradation via LC-MS. The cyclohexyl group may stabilize against oxidation compared to aromatic analogs .

Q. What chromatographic methods optimize separation of 2-(3,5-dimethylcyclohexyl)acetic acid from structurally similar impurities?

- Reverse-Phase HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v). Adjust gradient elution to resolve peaks for diastereomers or methyl-substituted analogs .

- Chiral Chromatography : Employ a cellulose-based column to separate enantiomers if asymmetric synthesis is attempted .

Methodological Considerations

Q. How should researchers design kinetic studies for reactions involving this compound?

- Pseudo-First-Order Conditions : Maintain excess nucleophile (e.g., ethanol in esterification) to simplify rate calculations. Monitor progress via in-situ IR or -NMR .

- Arrhenius Analysis : Perform reactions at multiple temperatures (e.g., 25°C, 40°C, 60°C) to derive activation energy and validate mechanistic hypotheses .

Q. What safety protocols are critical when handling 2-(3,5-dimethylcyclohexyl)acetic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.